1,5-dimethyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
“N-(4-isopropylbenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide” is a compound that has been synthesized and studied for its potential therapeutic properties . It is a hybrid antimicrobial that combines the effect of two or more agents, representing a promising antibacterial therapeutic strategy .
Synthesis Analysis
The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of the compound was confirmed by spectroanalytical data such as 1H NMR, 13C NMR, and mass spectral data . The compound’s structure was also analyzed based on IR .Chemical Reactions Analysis
The compound was synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties were analyzed based on its spectroanalytical data. The 1H NMR, 13C NMR, and mass spectral data provided information about the compound’s atomic composition and structure .Scientific Research Applications
Synthesis Techniques and Antimicrobial Activities
Research has highlighted the versatility of pyrazole derivatives in synthesis methods and their potential in combating various microbial infections. For example, microwave-assisted synthesis techniques have been applied to generate new pyrazolopyridines, demonstrating significant antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013). This approach underscores the effectiveness of novel synthesis methods in producing compounds with promising biological activities.
Anticancer and Anti-inflammatory Properties
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, showcasing structure-activity relationships that inform the development of targeted therapies (Rahmouni et al., 2016). These findings are pivotal for the creation of new therapeutic agents that can be fine-tuned for enhanced efficacy against specific cancer types and inflammatory conditions.
Antituberculosis Activity
The development of compounds with antimycobacterial activity is crucial in addressing tuberculosis, a major global health challenge. Studies on substituted isosteres of pyridine- and pyrazinecarboxylic acids have shown promising activities against Mycobacterium tuberculosis, offering pathways to new treatments that could overcome resistance to existing drugs (Gezginci et al., 1998).
Novel Antimicrobial Agents
The exploration of pyrazole, pyridine, and pyrimidine derivatives has led to the identification of new antimicrobial agents. These compounds exhibit a broad spectrum of activity against various pathogens, highlighting the potential of heterocyclic compounds in developing new antimicrobial therapies (Bondock et al., 2008; Gouda et al., 2010).
Mechanism of Action
While the exact mechanism of action for this specific compound is not explicitly mentioned in the sources, it’s known that similar compounds exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Properties
IUPAC Name |
1,5-dimethyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5OS/c1-14(2)17-9-7-10-19-20(17)24-22(29-19)27(13-16-8-5-6-11-23-16)21(28)18-12-15(3)26(4)25-18/h5-12,14H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBFSJBMPAEUER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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